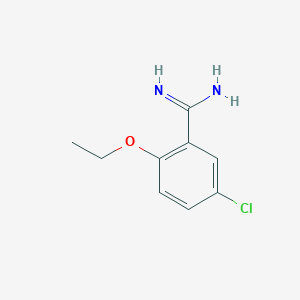
5-Chloro-2-ethoxybenzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-ethoxybenzimidamide: is an organic compound with the molecular formula C9H11ClN2O It is a derivative of benzimidazole, characterized by the presence of a chlorine atom at the fifth position and an ethoxy group at the second position of the benzimidamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethoxybenzimidamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloro-2-ethoxybenzonitrile.
Amidation Reaction: The benzonitrile is then subjected to an amidation reaction using ammonia or an amine source under suitable conditions to form the benzimidamide.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chlorine atom in 5-Chloro-2-ethoxybenzimidamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzimidamides can be formed.
Oxidation Products: Oxidation can lead to the formation of benzimidazole derivatives with different functional groups.
Reduction Products: Reduction can yield amine derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry:
Catalysis: 5-Chloro-2-ethoxybenzimidamide can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology and Medicine:
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with microbial enzymes and proteins.
Pharmaceuticals: It can be used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Materials Science: The compound can be utilized in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-ethoxybenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
5-Chloro-2-methoxybenzimidamide: Similar structure but with a methoxy group instead of an ethoxy group.
5-Chloro-2-hydroxybenzimidamide: Contains a hydroxy group instead of an ethoxy group.
Uniqueness:
Functional Groups: The presence of the ethoxy group in 5-Chloro-2-ethoxybenzimidamide provides unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Reactivity: The compound’s reactivity in substitution and oxidation-reduction reactions can differ from its analogs, leading to distinct products and applications.
Propriétés
Formule moléculaire |
C9H11ClN2O |
|---|---|
Poids moléculaire |
198.65 g/mol |
Nom IUPAC |
5-chloro-2-ethoxybenzenecarboximidamide |
InChI |
InChI=1S/C9H11ClN2O/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H3,11,12) |
Clé InChI |
FZFXTMLTCZTZHQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)Cl)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


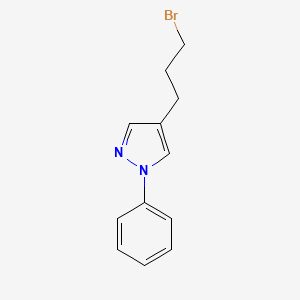

![3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13607589.png)
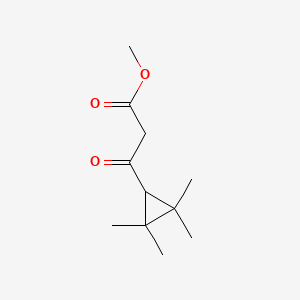
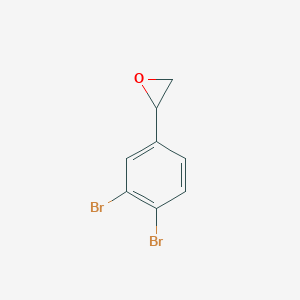
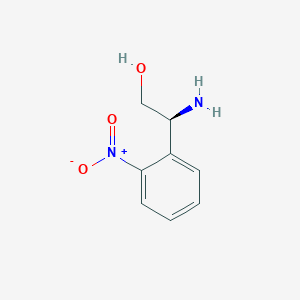
![lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate](/img/structure/B13607611.png)
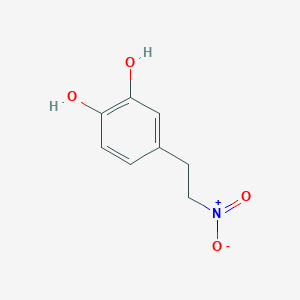
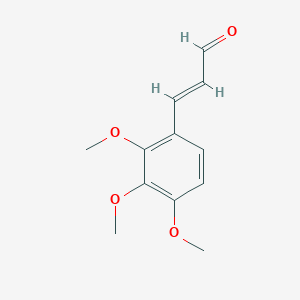
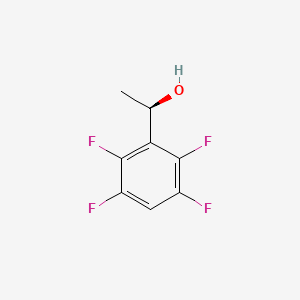
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B13607631.png)
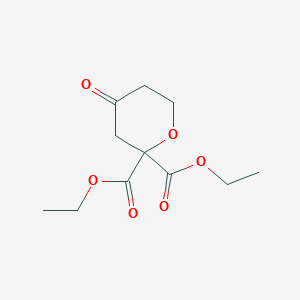
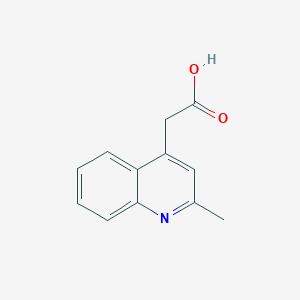
![1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13607649.png)
